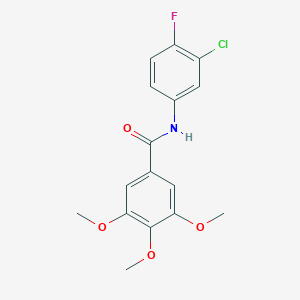
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide, also known as CFMTB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. CFMTB is a derivative of the natural compound, trimethoxyphenethylamine, and has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the activity of enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has also been found to activate the AMPK signaling pathway, which is involved in cellular energy regulation and has been implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the production of inflammatory cytokines, reduce the activation of immune cells, and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its stability and ease of synthesis. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide is also relatively non-toxic and has been found to have low side effects. However, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has some limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to determine the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide for these conditions. Additionally, research is needed to investigate the potential off-target effects of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide and its interactions with other drugs. Finally, research is needed to develop new synthesis methods for N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide that are more efficient and environmentally friendly.
合成法
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-chloro-4-fluoroaniline in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to yield N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic effects in a range of conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide can reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disease research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function.
特性
分子式 |
C16H15ClFNO4 |
|---|---|
分子量 |
339.74 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15ClFNO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-12(18)11(17)8-10/h4-8H,1-3H3,(H,19,20) |
InChIキー |
APOWTUGUFJKTFO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



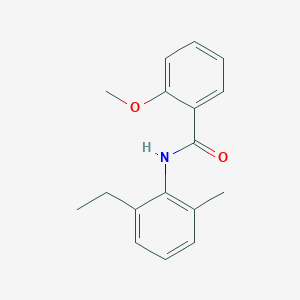
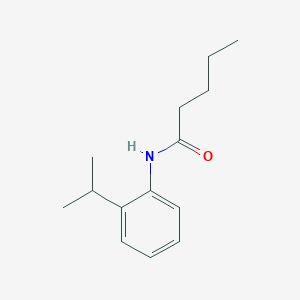
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)


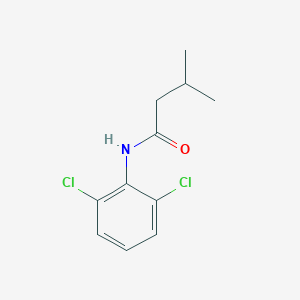
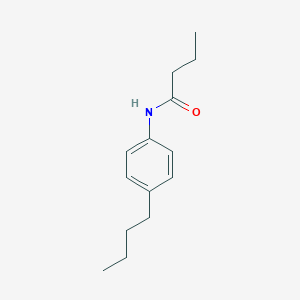

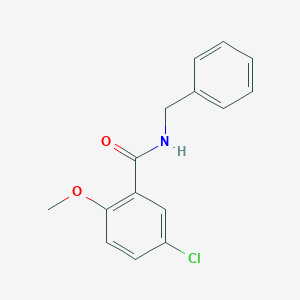



![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)